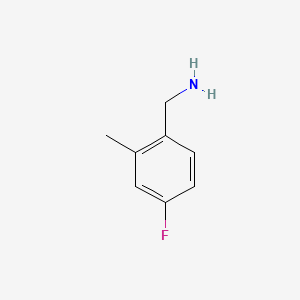

4-フルオロ-2-メチルベンジルアミン

説明

Synthesis Analysis

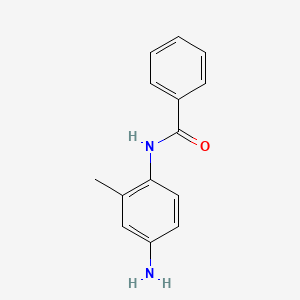

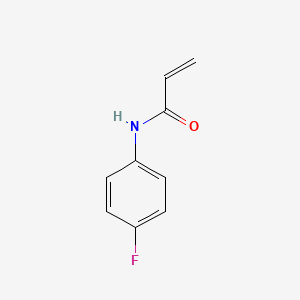

The synthesis of 4-Fluoro-2-methylbenzylamine and its derivatives has been explored in various studies. One approach described the synthesis of 4-[(18)F]fluorobenzylamine ([(18)F]FBA) through transition metal-assisted sodium borohydride reduction of 4-[(18)F]fluorobenzonitrile ([(18)F]FBN), which was extended to borohydride exchange resin (BER) for automated syntheses . Another study reported the synthesis of a 4-[18F]fluorobenzyl analogue of DASB, a serotonin transporter ligand, by incorporating p-[18F]fluorobenzyl iodide into the DASB precursor . Additionally, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and its sulfone and sulfonamide derivatives were achieved through regioselective metallation and nucleophilic aromatic substitution .

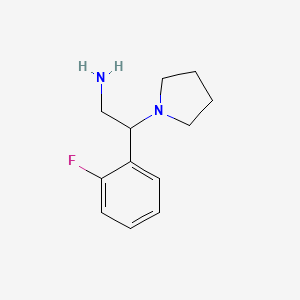

Molecular Structure Analysis

The molecular structure of 2-fluorobenzylamine was investigated using rotational spectroscopy and quantum chemical methods, revealing the presence of two stable conformers. The global minimum conformer is stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group, while the second conformer exhibits a tunneling motion between two equivalent positions .

Chemical Reactions Analysis

The reactivity of 4-fluorobenzylamine derivatives has been studied in the context of their potential as building blocks for radiotracers and other bioactive compounds. For instance, [(18)F]FBA was used to synthesize thiol-reactive prosthetic groups and as a building block for the synthesis of Hsp90 inhibitor [(18)F] GA . The reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines were also investigated, leading to the formation of fully substituted tetraamino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-methylbenzylamine derivatives are closely related to their molecular structure and reactivity. The presence of the fluorine atom influences the flexibility and tunneling pathways of the molecule, as demonstrated by the increased tunneling splitting observed in 2-fluorobenzylamine compared to its non-fluorinated counterpart . The synthesis methods developed for these compounds, including those for radiolabeled derivatives, highlight their stability and suitability for further chemical modifications .

科学的研究の応用

化学合成

4-フルオロ-2-メチルベンジルアミンは、化学合成を含むさまざまな研究分野で使用されています . これは、幅広い化学化合物の合成における構成要素として使用できます .

材料科学

材料科学の分野では、4-フルオロ-2-メチルベンジルアミンは新素材の開発に使用できます . その独特の特性は、特定の特性を持つ材料の開発に役立ちます .

クロマトグラフィー

4-フルオロ-2-メチルベンジルアミンは、混合物を分離するための実験室技術であるクロマトグラフィーにも使用できます . これは、試薬または移動相の成分として役立ちます .

分析研究

分析研究では、4-フルオロ-2-メチルベンジルアミンは、校正と方法の検証のための標準として使用できます .

医薬品試験

4-フルオロ-2-メチルベンジルアミンは、医薬品試験に使用できます . これは、正確な結果を得るための参照標準として役立ちます .

新規チオ尿素の合成

4-フルオロ-α-メチルベンジルアミンは、利尿および塩尿作用を有する新規チオ尿素の合成に使用されてきました . これは、新規薬剤の開発におけるその潜在的な用途を示唆しています .

将来の方向性

作用機序

Target of Action

The primary target of 4-Fluoro-2-methylbenzylamine is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes .

Mode of Action

It is known that the compound interacts with its target, trypsin-1, leading to changes in the protein’s activity

Result of Action

Given its target, it is likely to influence processes regulated by Trypsin-1, potentially including protein digestion and other biological processes .

特性

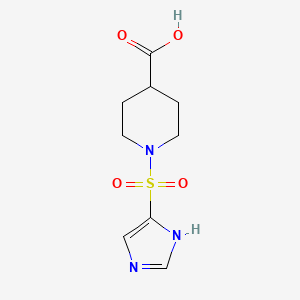

IUPAC Name |

(4-fluoro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDTUDLZKZTPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392690 | |

| Record name | 4-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

771574-00-6 | |

| Record name | 4-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

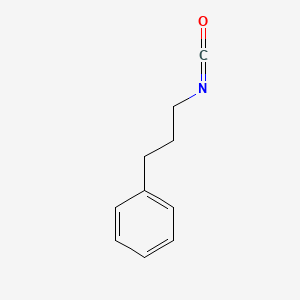

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306677.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)